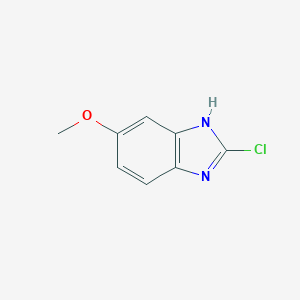

2-Chloro-5-methoxybenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGYQOERIOABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333915 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-54-5 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-methoxybenzimidazole: Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-5-methoxybenzimidazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the chemical structure, physicochemical properties, plausible synthetic pathways, and safety information pertinent to laboratory and research applications.

Chemical Structure and Identification

This compound belongs to the benzimidazole class of compounds, which feature a bicyclic structure composed of fused benzene and imidazole rings. The core structure is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position.

IUPAC Name: 2-chloro-6-methoxy-1H-benzimidazole[1][] CAS Number: 15965-54-5[1][3] Molecular Formula: C₈H₇ClN₂O[1][][3] SMILES: COC1=CC2=C(C=C1)N=C(N2)Cl[] InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N[1][][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for understanding its behavior in various solvents and biological systems.

| Property | Value | Reference |

| Molecular Weight | 182.61 g/mol | [1][] |

| Exact Mass | 182.0246905 Da | [1] |

| Density | 1.393 g/cm³ | [] |

| Octanol/Water Partition Coefficient (logP) | 0.881 | [4] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

Experimental Protocol: Hypothetical Synthesis

-

Starting Material: The synthesis would likely begin with 4-methoxy-1,2-phenylenediamine.

-

Cyclization: The diamine would be reacted with a carbonyl equivalent, such as phosgene or triphosgene, in an inert solvent (e.g., toluene or dichloromethane) to form the intermediate 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

-

Chlorination: The resulting benzimidazolone would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating, to yield the final product, this compound.

-

Workup and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would typically be achieved through recrystallization or column chromatography.

Caption: Plausible synthetic pathway for this compound.

Structural Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the chemical environment of protons. Expected signals would include those for the aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: To identify the carbon skeleton. Expected signals would correspond to the carbons in the benzimidazole ring and the methoxy group.

-

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands would be expected for N-H stretching, C-O (ether) stretching, aromatic C-H stretching, and C-Cl stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (182.61 g/mol )[1][].

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-methoxybenzimidazole, a key intermediate in the development of various pharmaceutical agents. This document details the necessary starting materials, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and the synthesis pathway is visualized using a DOT graph.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of proton pump inhibitors and other therapeutic compounds. Its chemical structure, featuring a reactive chlorine atom at the 2-position and a methoxy group on the benzene ring, allows for diverse functionalization and derivatization. This guide focuses on a reliable and commonly employed two-step synthesis route commencing from 4-methoxy-o-phenylenediamine.

Overview of the Synthesis Pathway

The most prevalent and efficient synthesis of this compound is a two-step process. The first step involves the cyclization of 4-methoxy-o-phenylenediamine with a suitable carbonyl source, typically urea, to form the stable intermediate 2-hydroxy-5-methoxybenzimidazole. The subsequent step is the chlorination of this intermediate, converting the hydroxyl group at the 2-position into a chlorine atom.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzimidazole

This step involves the condensation and cyclization of 4-methoxy-o-phenylenediamine with urea.

Caption: Experimental workflow for the synthesis of 2-Hydroxy-5-methoxybenzimidazole.

Detailed Methodology:

A mixture of o-phenylenediamine and urea is heated to facilitate condensation and cyclization. While some procedures call for a high-boiling solvent like dimethylformamide (DMF), a solvent-free melt reaction is also effective.[1]

-

Reaction Setup: In a round-bottom flask, combine 4-methoxy-o-phenylenediamine and urea. A molar ratio of approximately 1:1.1 to 1:2 (diamine to urea) is typically used. For a solvent-based reaction, DMF can be used.

-

Heating: The reaction mixture is heated. In DMF, the mixture is typically refluxed for several hours (e.g., 12 hours at 135-140 °C).[1] For a solvent-free approach, the mixture is heated to 120-180 °C for 2-8 hours.[2]

-

Work-up:

-

If a solvent was used, it is removed under reduced pressure.

-

The residue is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

The alkaline solution is filtered to remove any insoluble impurities.

-

The filtrate is then neutralized with an acid, such as hydrochloric or acetic acid, to a pH of 7-8.

-

The precipitated product, 2-hydroxy-5-methoxybenzimidazole, is collected by filtration, washed with water, and dried.[1][2]

-

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of 2-hydroxy-5-methoxybenzimidazole using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

The conversion of the 2-hydroxy group to a chloro group is achieved by heating with a chlorinating agent. Phosphorus oxychloride is a highly effective and commonly used reagent for this transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-hydroxy-5-methoxybenzimidazole and phosphorus oxychloride is prepared. POCl₃ is often used in excess and can serve as both the reagent and the solvent.[1][3] A catalytic amount of a substance like phenol can also be added.[1]

-

Heating: The reaction mixture is heated to reflux. The temperature is typically maintained at around 103-110 °C for several hours (e.g., 1 to 12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1][3]

-

Work-up:

-

The reaction mixture is cooled in an ice bath.

-

Excess POCl₃ can be removed by distillation under reduced pressure or by careful quenching.

-

The cooled reaction mixture is cautiously poured onto crushed ice or into a cold aqueous solution.

-

The mixture is then neutralized with a base, such as a 40% sodium hydroxide solution or potassium carbonate, to a pH of approximately 10.[1][3]

-

The precipitated crude product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like methylene chloride.[3]

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and methanol.[3]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Hydroxy-5-methoxybenzimidazole

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Urea | DMF | 135-140 | 12 | 94 | [1] |

| o-Phenylenediamine | Urea | None | 120-180 | 2-8 | >85 | [2] |

Table 2: Synthesis of this compound

| Starting Material | Reagent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxybenzimidazole | POCl₃ | None | Reflux | 1 | - | [3] |

| 2-Hydroxybenzimidazole | POCl₃ | Phenol | 103-107 | 12 | 97 | [1] |

Conclusion

The synthesis of this compound is a well-established two-step process that can be performed with high yields. The key steps are the cyclization of 4-methoxy-o-phenylenediamine with urea to form the benzimidazolone intermediate, followed by chlorination with phosphorus oxychloride. The protocols provided in this guide are robust and can be adapted for various research and development scales. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining a high-purity final product.

References

Physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. As a derivative of benzimidazole, a scaffold present in numerous biologically active molecules, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a chloro substituent at the 2-position and a methoxy group at the 5-position of the benzimidazole core, imparts specific reactivity and properties that are exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole is presented below. The data has been compiled from various chemical databases and supplier information. It is important to note that some of the presented data are computed and have not been experimentally verified.

Table 1: Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-methoxy-1H-benzimidazole | [1] |

| CAS Number | 15965-54-5 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)Cl | [1] |

| InChI Key | FMDGYQOERIOABX-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white or light yellowish-brown powder/crystals | [2] |

| Melting Point | 261-263 °C | [3] |

| Boiling Point | >360 °C (Predicted for Benzimidazole) | [4] |

| Solubility | Insoluble in water. Soluble in DMSO and sparingly in Methanol. | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.9 (Computed) | [1] |

| pKa | Not available | |

| Density | Not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 2-Chloro-5-methoxy-1H-benzimidazole. These protocols are based on general methods for the synthesis and analysis of benzimidazole derivatives and may require optimization for specific laboratory conditions.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole

The synthesis of 2-chloro-benzimidazole derivatives typically involves a multi-step process starting from the corresponding o-phenylenediamine. A general and adaptable synthetic route is outlined below.

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Cyclization: Add urea (2 equivalents) to the solution. Heat the reaction mixture to 135-140°C and reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the DMF by distillation under reduced pressure.

-

Purification: Wash the resulting solid with water. Dissolve the crude product in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities. Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methoxy-1H-benzimidazole

-

Reaction Setup: In a clean, dry round-bottom flask, place 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) and phosphoryl chloride (POCl₃) (2 equivalents). A catalytic amount of phenol can be added.

-

Chlorination: Heat the mixture to 103-107°C and maintain this temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, carefully cool the mixture in an ice bath. Slowly and cautiously neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of approximately 10. This step is highly exothermic and should be performed with care.

-

Isolation and Purification: The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude 2-Chloro-5-methoxy-1H-benzimidazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of the synthesized compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the benzimidazole ring system and a singlet for the methoxy group protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the eight unique carbon atoms in the molecule.

-

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the assigned structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations.

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Method Parameters (General Method for Benzimidazoles):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. The exact composition should be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 218 nm or determined by UV scan).

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Data Analysis: Analyze the chromatogram for the retention time and peak area of the main component to determine its purity.

4. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 2-Chloro-5-methoxy-1H-benzimidazole (183.03 for C₈H₈ClN₂O⁺). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.[1]

Visualizations

Synthesis Workflow of 2-Chloro-5-methoxy-1H-benzimidazole

The following diagram illustrates a typical workflow for the synthesis of 2-Chloro-5-methoxy-1H-benzimidazole, from starting materials to the final purified product.

Caption: A generalized workflow for the two-step synthesis of 2-Chloro-5-methoxy-1H-benzimidazole.

Conclusion

2-Chloro-5-methoxy-1H-benzimidazole is a valuable building block in the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its core physical and chemical properties, along with generalized yet comprehensive experimental protocols for its synthesis and characterization. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and application of this versatile benzimidazole derivative. It is recommended that the provided protocols be adapted and optimized for specific laboratory settings and that all necessary safety precautions be taken when handling the described chemicals.

References

An In-depth Technical Guide to 2-Chloro-5-methoxybenzimidazole (CAS 15965-54-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided herein is compiled from publicly available data and should not be considered a substitute for comprehensive safety data sheets (SDS) or rigorous experimental validation.

Introduction

2-Chloro-5-methoxybenzimidazole, identified by the CAS number 15965-54-5, is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are a prominent structural motif in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. This document aims to provide a comprehensive overview of the known properties and potential hazards of this compound, serving as a technical guide for professionals in the field of drug discovery and development. Due to the limited availability of detailed experimental data for this specific compound, some information presented is based on predictions and data from structurally related compounds.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 182.61 g/mol | --INVALID-LINK-- |

| Melting Point | 167-169 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 365.7 ± 34.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 8.73 ± 0.10 | --INVALID-LINK-- |

| LogP (Octanol/Water Partition Coefficient) (Calculated) | 1.743 | --INVALID-LINK-- |

| Water Solubility (Calculated) | log10WS = -3.07 mol/L | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Synthesis Protocols

General Experimental Protocol: Phillips-Ladenburg Reaction

This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme:

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-5-methoxybenzimidazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a focal point for drug discovery.[4] Among the vast library of benzimidazole derivatives, 2-Chloro-5-methoxybenzimidazole emerges as a particularly promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position and a methoxy group at the 5-position provides a unique combination of chemical reactivity and physicochemical properties, paving the way for the development of potent and selective drug candidates, particularly in the realms of oncology and virology.

A Gateway to Bioactive Molecules: Synthesis and Reactivity

The strategic placement of the chloro and methoxy groups on the benzimidazole ring makes this compound a versatile precursor for a diverse range of derivatives. The electron-withdrawing nature of the chlorine atom at the 2-position renders this site susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of libraries of compounds for biological screening.

Synthesis of the Core Scaffold

While specific literature detailing the synthesis of this compound is not abundant, a general and adaptable synthetic route can be inferred from established methods for analogous benzimidazole derivatives. A plausible approach involves the cyclization of a substituted o-phenylenediamine precursor.

Experimental Protocol: General Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods used for similar 2-chlorobenzimidazoles.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

The synthesis would likely begin with the reduction of a commercially available nitroaniline, such as 4-methoxy-2-nitroaniline.

-

Procedure: To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., ethanol or methanol), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), is added. The reaction mixture is typically heated under reflux until the reduction is complete, as monitored by thin-layer chromatography (TLC). After completion, the reaction is cooled, and the product, 4-methoxy-1,2-phenylenediamine, is isolated by neutralization and extraction.

Step 2: Cyclization to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

The resulting diamine is then cyclized to form the benzimidazolone ring.

-

Procedure: 4-Methoxy-1,2-phenylenediamine is reacted with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in a suitable solvent. The reaction mixture is heated to drive the cyclization. Upon completion, the product, 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, is isolated by filtration or extraction.

Step 3: Chlorination to this compound

The final step involves the chlorination of the benzimidazolone.

-

Procedure: 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base such as N,N-dimethylaniline or pyridine. The reaction is typically heated to reflux. After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Figure 1: Proposed synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways.[1][6] The this compound moiety is an attractive starting point for the synthesis of potent antiproliferative compounds.

One notable study described the synthesis of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives, where a compound featuring a 2-chloro-1H-benzo[d]imidazol-1-yl moiety displayed significant antiproliferative activity against several cancer cell lines.[7] This highlights the potential of the 2-chloro-benzimidazole core in developing new anticancer drugs.

| Compound ID | Cancer Cell Line | IC50 (µM)[7] |

| Compound 15 | MGC-803 (Gastric) | 20.47 ± 2.07 |

| MFC (Gastric) | 23.47 ± 3.59 | |

| HepG-2 (Liver) | 35.45 ± 2.03 | |

| MCF-7 (Breast) | 43.42 ± 3.56 | |

| Table 1: In vitro antiproliferative activity of a 2-chloro-benzimidazole derivative. |

Kinase Inhibition: A Promising Mechanism of Action

Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3][8] The benzimidazole ring can act as a hinge-binding motif or as a scaffold to correctly position substituents for interaction with the kinase active site.[1][2] The 5-methoxy group can contribute to favorable hydrophobic interactions within the binding pocket, while the 2-position, functionalized from the chloro-precursor, can be tailored to target specific kinases.

The following diagram illustrates the general principle of kinase inhibition by benzimidazole derivatives, a likely mechanism for compounds derived from this compound.

Figure 2: General mechanism of kinase inhibition by benzimidazole derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of compounds derived from this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MGC-803, MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Staining: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential in Antiviral Drug Development

Benzimidazole derivatives have also demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV).[9] Studies on halogenated benzimidazole ribonucleosides have shown that substitutions at the 2- and 5,6-positions are critical for antiviral activity.

While direct studies on this compound in this context are lacking, research on analogs such as 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) provides valuable insights.[9] The chloro substitution at the 2-position appears to be favorable for anti-HCMV activity. It is plausible that this compound could serve as a precursor for the synthesis of novel antiviral nucleoside analogs.

| Compound | Virus | IC50 (µM)[9] |

| TCRB | HCMV | ~4 |

| 5,6-dibromo analog | HCMV | ~4 |

| 5,6-diiodo analog | HCMV | ~2 |

| Table 2: Anti-HCMV activity of related 2-chlorobenzimidazole ribonucleosides. |

The following workflow outlines the general steps for synthesizing and evaluating antiviral agents derived from this compound.

Figure 3: Workflow for antiviral drug discovery using this compound.

Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity

This assay is commonly used to determine the antiviral efficacy of compounds against cytomegalovirus.

-

Cell Culture and Virus Infection: Confluent monolayers of human foreskin fibroblasts (HFFs) in 24-well plates are infected with a known amount of HCMV (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Plaque Formation: The plates are incubated for 7-10 days to allow for the formation of viral plaques.

-

Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its chemical reactivity, coupled with the favorable electronic and steric properties of the methoxy group, makes it an ideal starting point for the synthesis of diverse compound libraries. The existing literature on related benzimidazole derivatives strongly suggests that compounds derived from this scaffold are likely to exhibit significant anticancer and antiviral activities, potentially through the inhibition of key cellular kinases.

Future research should focus on the focused synthesis and biological evaluation of derivatives of this compound. The exploration of various nucleophilic substitution reactions at the 2-position will be crucial in generating novel chemical entities. Subsequent screening of these compounds in relevant biological assays will be essential to identify lead candidates for further preclinical development. The in-depth investigation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will provide a rational basis for their optimization as next-generation therapeutics. The untapped potential of this compound warrants dedicated investigation by the medicinal chemistry community.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]

- 8. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]

- 9. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-5-methoxybenzimidazole and its Derivatives in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-chloro-5-methoxybenzimidazole and its closely related derivatives as crucial precursors in the synthesis of high-value pharmaceutical agents. The focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a clear understanding of the logical relationships in the synthetic pathways and mechanisms of action.

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Benzimidazole scaffolds are foundational structures in medicinal chemistry, known for their diverse biological activities.[1] Derivatives of benzimidazole are integral to the development of a wide array of therapeutic agents, including those with antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties.[1][2] Among the various benzimidazole derivatives, those functionalized at the 2- and 5-positions have proven to be particularly valuable in drug discovery and development.

This guide centers on this compound and its pivotal derivative, 2-mercapto-5-methoxybenzimidazole, which serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[3] PPIs are a class of drugs that profoundly reduce gastric acid secretion and are widely prescribed for acid-related gastrointestinal conditions.[3]

Physicochemical Properties of Key Benzimidazole Precursors

A thorough understanding of the physicochemical properties of the precursors is essential for process development and optimization. The properties of this compound and its immediate synthetic successor, 2-mercapto-5-methoxybenzimidazole, are summarized below.

| Property | This compound | 2-Mercapto-5-methoxybenzimidazole | Reference |

| Molecular Formula | C₈H₇ClN₂O | C₈H₈N₂OS | [3][4] |

| Molecular Weight | 182.61 g/mol | 180.23 g/mol | [4] |

| CAS Number | 15965-54-5 | 37052-78-1 | [3][4] |

| Appearance | Not specified in results | Off-white to light yellowish-brown powder | [3] |

| Melting Point | Not specified in results | 250-252 °C | [5] |

| Solubility | Not specified in results | Soluble in 10% NaOH and methanol | [3] |

Synthesis of the Key Intermediate: 2-Mercapto-5-methoxybenzimidazole

The synthesis of 2-mercapto-5-methoxybenzimidazole is a critical step in the production of several proton pump inhibitors. Various synthetic routes have been explored to optimize yield and efficiency.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to 2-mercapto-5-methoxybenzimidazole, starting from p-anisidine.

Caption: Synthetic pathway for 2-mercapto-5-methoxybenzimidazole.

Experimental Protocols for 2-Mercapto-5-methoxybenzimidazole Synthesis

The following protocols are based on established synthetic routes, with variations aimed at improving yields.

Route I (Multi-step from p-Anisidine)

-

Synthesis of 4-Methoxyacetanilide: p-Anisidine is acetylated using acetic anhydride. Refluxing at 110°C for 2 hours can increase the yield to 85%.

-

Synthesis of 4-Methoxy-2-nitroacetanilide: The acetylated product is nitrated using a mixture of concentrated sulfuric and nitric acids at a temperature below 5°C. This step yields the nitro derivative in approximately 91% yield.

-

Hydrolysis to 4-Methoxy-2-nitroaniline: The nitroacetanilide is hydrolyzed using Claisen's alkali with heating on a steam bath for 30 minutes, achieving a yield of up to 93%.

-

Reduction to 4-Methoxy-o-phenylenediamine: The nitroaniline is reduced to the corresponding diamine. Several reducing agents can be used, with sodium sulfide nonahydrate (Na₂S·9H₂O) providing the highest yield of 96% upon refluxing for 6 hours.

-

Cyclization to 2-Mercapto-5-methoxybenzimidazole: The diamine is cyclized using potassium hydroxide and carbon disulfide (CS₂) in an ethanol-water mixture. The reaction mixture is refluxed for 6 hours. The final product is precipitated with dilute acetic acid.

Quantitative Data for Synthesis Routes of 2-Mercapto-5-methoxybenzimidazole

| Route | Number of Steps | Overall Yield | Total Reaction Time | Reference |

| Route I | 5 | 22-23% | 16-17 hours | |

| Route II | 3 | 64-65% | 20-21 hours | |

| Route III | 2 | 82-83% | 20-21 hours |

Note: The specific details of Route II and the more efficient Route III were not fully elucidated in the provided search results, but their improved yields are noted.

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

2-Mercapto-5-methoxybenzimidazole is a cornerstone intermediate for the synthesis of omeprazole, a widely used PPI for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3] The general synthetic scheme for PPIs involves the condensation of a substituted 2-mercaptobenzimidazole with a functionalized pyridine derivative, followed by an oxidation step.

General Synthetic Workflow for PPIs

The following diagram outlines the general workflow for the synthesis of proton pump inhibitors starting from the key benzimidazole intermediate.

Caption: General synthetic workflow for Proton Pump Inhibitors.

Experimental Protocol for Omeprazole Synthesis

The synthesis of omeprazole from 2-mercapto-5-methoxybenzimidazole is a well-established process.

-

Condensation: 4-Chloro-2-chloromethyl-3,5-dimethylpyridine and 5-methoxy-2-mercaptobenzimidazole are dissolved in a suitable solvent like tetrahydrofuran. An aqueous solution of sodium hydroxide is added, and the mixture is warmed to approximately 40°C for 18 hours. This reaction forms the thioether intermediate, 2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole, with a yield of around 96%.[6]

-

Methoxylation: The chloro group on the pyridine ring of the thioether intermediate is substituted with a methoxy group. This is achieved by reacting with a source of methoxide, such as potassium hydroxide in dimethyl sulfoxide containing methanol, at 70°C for 24 hours.[6]

-

Oxidation: The resulting thioether is oxidized to the corresponding sulfoxide (omeprazole). This can be accomplished using various oxidizing agents. A common method involves using an oxidizing agent to yield crude omeprazole, which is then purified by crystallization.[6]

Mechanism of Action: Proton Pump Inhibition

The therapeutic effect of PPIs like omeprazole stems from their ability to irreversibly inhibit the gastric H⁺/K⁺-ATPase (proton pump).

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of a proton pump inhibitor.

Caption: Mechanism of action of a proton pump inhibitor.

In the highly acidic environment of the parietal cell's secretory canaliculi, the inactive PPI prodrug undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide.[7] This reactive species then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to its irreversible inhibition.[7] This action effectively blocks the final step in gastric acid secretion.[7]

Conclusion

This compound and its derivative, 2-mercapto-5-methoxybenzimidazole, are indispensable precursors in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors. The synthetic routes, while multi-stepped, have been optimized to achieve high yields. A thorough understanding of the experimental protocols and the mechanism of action of the final drug products is crucial for further innovation in this therapeutic area. This guide provides a comprehensive overview to aid researchers and professionals in the field of drug development.

References

- 1. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 2. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 3. sheetalchemicals.com [sheetalchemicals.com]

- 4. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 6. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Its structural similarity to naturally occurring purine nucleotides allows for interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzimidazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4] Their mechanisms of action are diverse and often target fundamental cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are attributed to several mechanisms, including:

-

Microtubule Inhibition: Certain benzimidazole derivatives disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] This mechanism is similar to that of well-known anticancer drugs like vinca alkaloids and taxanes.

-

DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[1] Some derivatives, such as bendamustine, also possess an alkylating group that forms covalent bonds with DNA, causing DNA damage and triggering apoptosis.[1]

-

Enzyme Inhibition:

-

Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Benzimidazole derivatives can inhibit both topoisomerase I and II, leading to DNA strand breaks and cell death.[1][6]

-

Kinase Inhibition: Many benzimidazole compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and checkpoint kinases.[7][8]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.[1]

-

-

Epigenetic Regulation: Some derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs), which play a role in regulating gene expression.[7]

Signaling Pathway for Benzimidazole-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway through which a benzimidazole derivative acting as a microtubule inhibitor can induce apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | - | [1] |

| Bendamustine | Chronic Lymphocytic Leukaemia (CLL) | - | [1] |

| Compound 35e (Benzimidazole-1,2,3-triazole hybrid) | α-glucosidase inhibition | 0.015 ± 0.0003 | [9] |

| Compound 35g (Benzimidazole-1,2,3-triazole hybrid) | α-glucosidase inhibition | 0.018 ± 0.0008 | [9] |

| CPD-33 (Benzimidazole-based thiosemicarbazone) | Aldose Reductase (ALR2) | 1.47 | [10][11] |

| CPD-11 (Benzimidazole-based thiosemicarbazone) | Aldose Reductase (ALR2) | 34.7 | [10][11] |

Note: Specific IC50 values for MBIC and Bendamustine were not provided in the source material, but their significant activity was highlighted.

Antimicrobial Activity

Benzimidazole derivatives possess a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[2][12] Their development is driven by the urgent need for new antimicrobial agents to combat rising drug resistance.[2][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzimidazoles include:

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to membrane disruption and cell death.[2]

-

DNA Binding and Inhibition of Replication: Benzimidazole derivatives can bind to microbial DNA, interfering with DNA replication and other DNA-dependent processes.[14][15]

-

Enzyme Inhibition: They can target and inhibit essential microbial enzymes involved in various metabolic pathways.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| BM2 | Various bacteria and fungi | 12.5 ± 2.2–25 ± 1.5 | [14] |

| Compound 46 | Gram-positive and Gram-negative bacteria | - | [12] |

| Compound 47 | Aspergillus niger | 0.018 mM | [12] |

| Compound 11d | S. aureus | 2 | [18] |

| Compound 11d | B. subtilis | 2 | [18] |

| Compound 11d | M. luteus | 4 | [18] |

| Compound 11d | E. coli | 16 | [18] |

| Compound 11d | S. dysenteriae | 4 | [18] |

| Compound 11d | P. aeruginosa | 8 | [18] |

| Compound 11d | B. proteus | 4 | [18] |

| Compound 11d | E. typhosa | 8 | [18] |

| Compound 13b (hydrochloride of 11d) | Various bacteria | - | [18] |

| Compound 66a | S. aureus | 3.12 | [13] |

| Compound 66a | E. coli | 3.12 | [13] |

| Compound 66b | S. aureus | 3.12 | [13] |

| Compound 2 | Bacillus cereus | Highly Active | [19] |

Note: "Highly Active" indicates a significant inhibition zone (>12 mm) as per the reference.[19] Specific MIC values for some compounds were not provided in the source material, but their potent activity was noted.

Antiviral Activity

A number of benzimidazole derivatives have demonstrated promising activity against a range of RNA and DNA viruses.[20][21] Their structural versatility allows for modifications to enhance potency and selectivity against specific viral targets.[21]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazole derivatives can involve:

-

Inhibition of Viral Replication: They can interfere with the replication of the viral genome.[21]

-

Inhibition of Viral Enzymes: Benzimidazoles can target and inhibit essential viral enzymes like polymerases and proteases.[21]

-

Blocking Viral Entry: Some derivatives may prevent the virus from attaching to or entering host cells.[21]

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of some benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound Class/Scaffold | Virus | EC50 (µM) | Selectivity Index (SI) | Reference |

| 2-Benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9-17 | 6 to >11 | [20] |

| Various benzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5-15 | 6.7 to ≥20 | [20] |

Anthelmintic Activity

Benzimidazole anthelmintics are a well-established class of drugs used to treat parasitic worm infections in both humans and animals.[3]

Mechanism of Anthelmintic Action

The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of tubulin polymerization in the parasitic worms. This disruption of the cytoskeleton interferes with essential cellular processes, leading to the death of the parasite. A Quantitative Structure-Activity Relationship (QSAR) study on 2-thioarylalkyl-1H-benzimidazole derivatives indicated that anthelmintic activity is influenced by descriptors such as the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule.[22]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of newly synthesized compounds.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[23][24][25]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[24]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[26]

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23][26]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[24][26]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[25][26]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[26][27] A reference wavelength of greater than 650 nm can be used to correct for background absorbance.[24]

Experimental Workflow for MTT Assay

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][28]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[16][17]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzimidazole derivative in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[28]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) from a fresh culture. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[28]

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[28]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[28]

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

Logical Relationship for MIC Determination

Conclusion

Benzimidazole and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and anthelmintic properties, supported by quantitative data and detailed experimental protocols. The visualization of key pathways and workflows aims to facilitate a deeper understanding of their mechanisms of action and the methodologies used for their evaluation. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly lead to the development of more potent and selective drugs to address a wide range of diseases.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsart.com [ijsart.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crpsonline.com [crpsonline.com]

- 11. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. rroij.com [rroij.com]

- 19. mdpi.com [mdpi.com]

- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rroij.com [rroij.com]

- 22. biolscigroup.us [biolscigroup.us]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. atcc.org [atcc.org]

- 27. MTT assay overview | Abcam [abcam.com]

- 28. benchchem.com [benchchem.com]

IUPAC name and synonyms for C8H7ClN2O

An in-depth analysis of the molecular formula C8H7ClN2O reveals that it corresponds to multiple isomers, making a definitive identification of a single "core" compound challenging without further structural information. However, within the pharmacologically significant class of quinazolinones, a plausible and well-documented isomer matching this formula is 6-chloro-3,4-dihydro-2(1H)-quinazolinone . This technical guide will focus on this specific compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

IUPAC Name and Synonyms

-

IUPAC Name: 6-chloro-3,4-dihydro-2(1H)-quinazolinone

-

Synonyms:

-

6-chloro-1,2,3,4-tetrahydroquinazolin-2-one

-

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-3,4-dihydro-2(1H)-quinazolinone is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 198.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 225-227 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | Not available |

| LogP | 1.5 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone typically involves the cyclization of a substituted anthranilamide derivative. A general experimental protocol is detailed below.

Protocol: Synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone

Materials:

-

2-Amino-5-chlorobenzamide

-

Paraformaldehyde

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (10 mmol) in 100 mL of ethanol.

-

To this solution, add paraformaldehyde (12 mmol) and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is then suspended in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The solid is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-chloro-3,4-dihydro-2(1H)-quinazolinone.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific biological activities of 6-chloro-3,4-dihydro-2(1H)-quinazolinone are not extensively reported in publicly available literature, which suggests it may be a novel compound or a synthetic intermediate for more complex molecules.

The mechanism of action for many quinazolinone derivatives involves their ability to interact with various biological targets. For instance, some quinazolinones are known to be inhibitors of enzymes such as thymidylate synthase or kinases involved in cell signaling pathways.[2] The chlorine substituent at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Logical Relationship of Quinazolinone Scaffold to Biological Activity

Caption: Logical flow from the core chemical scaffold to the resulting biological effect.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 6-chloro-3,4-dihydro-2(1H)-quinazolinone, a standard experimental workflow would be employed. This workflow is designed to screen for and characterize the biological activity of a novel chemical entity.

Workflow for In Vitro Biological Screening

Caption: A typical workflow for the initial in vitro biological evaluation of a new chemical entity.

Conclusion

6-chloro-3,4-dihydro-2(1H)-quinazolinone, an isomer of C8H7ClN2O, represents a compound of interest within the broader, pharmacologically validated class of quinazolinones. While specific biological data for this exact molecule is sparse in the public domain, its structural features suggest potential for biological activity. The provided synthesis protocol offers a clear pathway for its preparation, and the outlined experimental workflows provide a roadmap for its biological characterization. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

Molecular weight and formula of 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. As a member of the benzimidazole family, a class of compounds known for a wide range of biological activities, this molecule serves as a valuable intermediate in the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, drawing upon the established knowledge of the broader benzimidazole class.

Core Chemical Properties

This compound is characterized by the chemical formula C₈H₇ClN₂O and a molecular weight of approximately 182.61 g/mol .[1][2] The structure consists of a fused benzene and imidazole ring system, with a chloro group at the 2-position and a methoxy group at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| CAS Number | 15965-54-5 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 167-169 °C | |

| Boiling Point | 365.7±34.0 °C (Predicted) | |

| Density | 1.393±0.06 g/cm³ (Predicted) |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, starting from 4-methoxy-o-phenylenediamine. The first step involves the formation of the benzimidazolone ring, followed by chlorination.

Step 1: Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

This precursor is synthesized from 4-methoxy-o-phenylenediamine and urea.

Experimental Protocol:

-

A mixture of 4-methoxy-o-phenylenediamine and a molar excess of urea is heated.

-

The reaction mixture is heated to a molten state, typically around 140-170 °C, and stirred for several hours.

-

Ammonia is evolved during the reaction.

-

After cooling, the reaction mass is treated with an aqueous solution of sodium hydroxide to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with acetic acid to precipitate the 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

-

The resulting solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The chlorination of the benzimidazolone is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

-

To a round-bottom flask, add 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

-

Add an excess of phosphorus oxychloride (POCl₃).[4] The reaction can be carried out neat or in the presence of a suitable solvent.

-

The reaction mixture is heated to reflux, typically at temperatures between 80-110 °C, for several hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

The solid this compound is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-methoxybenzimidazole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of proton pump inhibitors and other biologically active molecules. The following protocol outlines a two-step synthetic route commencing with the cyclization of 4-methoxy-1,2-phenylenediamine with urea to form the benzimidazolone intermediate, which is subsequently chlorinated using phosphorus oxychloride.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

4-methoxy-1,2-phenylenediamine reacts with urea upon heating to form the cyclic benzimidazolone intermediate.

Step 2: Synthesis of this compound

The benzimidazolone intermediate undergoes chlorination with phosphorus oxychloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

This procedure details the formation of the benzimidazolone ring system through the condensation of a substituted o-phenylenediamine with urea.

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Urea

-

10% Sodium Hydroxide (NaOH) solution

-

35% Hydrochloric Acid (HCl) solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Beakers

-

Büchner funnel and flask

-

Filtration paper

-

pH paper or meter

Procedure:

-

Combine 4-methoxy-1,2-phenylenediamine and urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture under stirring to 130-140°C for approximately 3-4 hours. The mixture will melt and then solidify as the reaction progresses.

-

Allow the reaction mixture to cool to room temperature.

-

Add 10% aqueous NaOH solution to the solid mass and stir until it completely dissolves.

-

Filter the alkaline solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and slowly neutralize it by adding 35% HCl solution dropwise with constant stirring until the pH reaches approximately 7.

-

A precipitate of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold deionized water.

-

Dry the product in a vacuum oven to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the benzimidazolone intermediate using phosphorus oxychloride.

Materials:

-

5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Phenol (catalytic amount)

-

40% Sodium Hydroxide (NaOH) solution

-

Xylene

-

Crushed ice

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser with a gas trap (to handle HCl fumes)

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, place the dried 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

-

Add phosphorus oxychloride (approximately 2 molar equivalents relative to the benzimidazolone) and a catalytic amount of phenol.

-

Heat the reaction mixture to 105-110°C and maintain this temperature for 12 hours under constant stirring.

-

After the reaction is complete, allow the mixture to cool slightly.

-

Carefully add xylene to the reaction mixture to aid in the removal of excess POCl₃ by azeotropic distillation under reduced pressure.

-

Cool the remaining residue in an ice bath.

-

Very slowly and cautiously, pour the cooled mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and personal protective equipment.

-

Neutralize the acidic solution by the slow addition of 40% NaOH solution until the pH is approximately 10. Keep the mixture cool in an ice bath during neutralization.

-

The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Step 1: Benzimidazolone Formation | Step 2: Chlorination |

| Starting Material | 4-methoxy-1,2-phenylenediamine | 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one |

| Reagents | Urea | Phosphorus oxychloride, Phenol (cat.) |

| Molar Ratio (Start:Reagent) | 1 : 2 | 1 : 2 |

| Reaction Temperature | 130-140°C | 105-110°C |

| Reaction Time | 3-4 hours | 12 hours |

| Typical Yield | 85-95% | ~97% (crude) |

| Product Appearance | Off-white solid | Light-colored solid |

Visualized Experimental Workflow

The logical flow of the synthetic procedure is illustrated in the following diagram.

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Chloro-5-methoxybenzimidazole. The methods described herein are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this starting material. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods Overview

A multi-faceted approach is recommended for the thorough characterization of this compound. The following table summarizes the primary analytical techniques and their specific applications.

| Analytical Technique | Primary Use | Key Parameters Measured |

| HPLC | Purity determination and quantification | Retention Time (RT), Peak Area, % Purity |

| GC-MS | Identification and impurity profiling | Retention Time (RT), Mass-to-charge ratio (m/z) of fragments |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Chemical Shift (δ), Multiplicity, Coupling Constants (J) |

| FTIR Spectroscopy | Identification of functional groups | Wavenumber (cm⁻¹) of characteristic vibrations |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and quantifying it in the presence of impurities.

Quantitative Data

The following table presents typical data obtained from the HPLC analysis of a this compound sample.

| Compound | Retention Time (min) | Peak Area | % Area |

| This compound | 5.8 | 1254321 | 99.5 |

| Impurity A | 3.2 | 3125 | 0.25 |

| Impurity B | 7.1 | 3012 | 0.25 |

Experimental Protocol: HPLC

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-